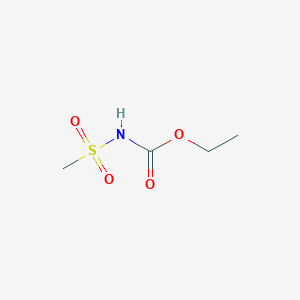
ethyl N-(methylsulfonyl)carbamate
Übersicht
Beschreibung
ethyl N-(methylsulfonyl)carbamate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a methylsulfonyl group attached to a carbamic acid ethyl ester moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Esters, including ethyl N-(methylsulfonyl)carbamate, are typically synthesized through esterification reactions. One common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of esters can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts, such as sulfuric acid or dry hydrogen chloride gas, is common to enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
ethyl N-(methylsulfonyl)carbamate can undergo various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Depends on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ethyl N-(methylsulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl N-(methylsulfonyl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to changes in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different functional groups.
Methyl butyrate: An ester with a different alkyl group attached to the ester moiety.
Uniqueness
ethyl N-(methylsulfonyl)carbamate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other esters .
Eigenschaften
CAS-Nummer |
49671-33-2 |
|---|---|
Molekularformel |
C4H9NO4S |
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
ethyl N-methylsulfonylcarbamate |
InChI |
InChI=1S/C4H9NO4S/c1-3-9-4(6)5-10(2,7)8/h3H2,1-2H3,(H,5,6) |
InChI-Schlüssel |
GRCNBRDIKVKQFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














